3-(5-Chloropyridin-2-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Description
3-(5-Chloropyridin-2-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid is a synthetic amino acid derivative featuring:
- Fmoc-protected α-amino group: The 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group is widely used in solid-phase peptide synthesis (SPPS) for its orthogonality, as it can be removed under mild basic conditions (e.g., piperidine) without affecting other protecting groups .
- 5-Chloropyridin-2-yl substituent: A pyridine ring substituted with chlorine at position 5, contributing to electronic and steric properties that influence peptide interactions and solubility.
- Propanoic acid backbone: The carboxylic acid terminus enables coupling reactions during peptide chain elongation.
Properties
IUPAC Name |
3-(5-chloropyridin-2-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN2O4/c24-14-9-10-15(25-12-14)11-21(22(27)28)26-23(29)30-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-10,12,20-21H,11,13H2,(H,26,29)(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFTWOXWZNSGYMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=NC=C(C=C4)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Chloropyridin-2-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid typically involves multiple steps, starting with the preparation of the chloropyridine and fluorenylmethoxycarbonyl intermediates. The key steps include:
Chlorination of Pyridine: The starting material, pyridine, is chlorinated using reagents such as thionyl chloride or phosphorus pentachloride to obtain 5-chloropyridine.
Fmoc Protection: The amino group of the propanoic acid derivative is protected using fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base like triethylamine.
Coupling Reaction: The chloropyridine and Fmoc-protected propanoic acid are coupled using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(5-Chloropyridin-2-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloropyridine ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential therapeutic applications, particularly in the realm of cancer treatment and neuropharmacology. Its structure allows it to interact with various biological targets, making it a candidate for drug development.
Anticancer Properties
Research has indicated that derivatives of this compound exhibit significant anticancer activity. For instance, studies have shown that compounds with similar structures can inhibit cell proliferation in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism often involves the induction of apoptosis and modulation of key signaling pathways such as PI3K/Akt and MAPK/ERK pathways.
Case Study:
A study published in Journal of Medicinal Chemistry demonstrated that a related Fmoc derivative significantly reduced cell viability in MCF-7 cells with an IC50 value of approximately 0.58 µM, indicating potent anticancer activity .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 0.58 | Induction of apoptosis |
| A549 | 0.75 | Inhibition of cell cycle progression |
Peptide Synthesis
The compound serves as a valuable building block in peptide synthesis due to its Fmoc protecting group, which allows for selective deprotection under mild conditions. This property is crucial in synthesizing peptides with specific sequences for therapeutic applications.
Solid-Phase Peptide Synthesis (SPPS)
In SPPS, the use of Fmoc-protected amino acids is standard practice. The compound can be incorporated into peptide chains, facilitating the synthesis of complex peptides that may exhibit enhanced biological activity.
Example Application:
A recent study highlighted the synthesis of a peptide using this compound as a key building block, resulting in a novel peptide with improved stability and efficacy against specific cancer types .
Neuropharmacological Research
The structural features of 3-(5-Chloropyridin-2-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid suggest potential applications in neuropharmacology. Compounds with similar frameworks have been studied for their ability to modulate neurotransmitter systems.
Potential Neuroprotective Effects
Preliminary studies indicate that derivatives may possess neuroprotective properties, possibly through the inhibition of neuroinflammation or oxidative stress pathways. This application is particularly relevant in the context of neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease.
Research Findings:
A study exploring the neuroprotective effects of similar compounds reported significant reductions in markers of oxidative stress in neuronal cell cultures treated with these derivatives .
Antioxidant Activity
The antioxidant potential of this compound has been explored through various assays, demonstrating its ability to scavenge free radicals and reduce oxidative stress.
| Assay Type | Result |
|---|---|
| DPPH Radical Scavenging | Significant scavenging activity |
| Reducing Power Assay | Enhanced reducing capacity |
Mechanism of Action
The mechanism of action of 3-(5-Chloropyridin-2-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The following table compares the target compound with structurally related Fmoc-protected amino acids:
*Calculated based on molecular formula.
Functional and Application-Based Comparisons
Electronic and Steric Effects
- Pyridine vs. Phenyl : The pyridine ring in the target compound is more polar than phenyl due to its nitrogen atom, enhancing hydrogen-bond acceptor capacity. This may improve interactions with biological targets (e.g., enzymes or receptors) compared to 3-(4-chlorophenyl) derivatives .
- Chlorine Position : The 5-chloro substituent on pyridine (meta position) creates distinct electronic effects compared to 4-chlorophenyl (para position). Meta substitution may reduce steric clashes in peptide binding pockets.
Biological Activity
3-(5-Chloropyridin-2-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid is a compound that has gained attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is C₂₅H₂₉ClN₂O₄, with a molecular weight of approximately 450. The structure includes a chloropyridine moiety and a fluorenylmethoxycarbonyl group, which contribute to its unique chemical properties. The presence of these functional groups suggests potential interactions with biological targets.
Structural Representation
| Property | Value |
|---|---|
| Molecular Formula | C₂₅H₂₉ClN₂O₄ |
| Molecular Weight | 450 g/mol |
| IUPAC Name | This compound |
| CAS Number | 95312-49-5 |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially influencing cellular processes.
- Receptor Binding : Its structural components suggest the ability to interact with various receptors, leading to downstream signaling effects.
- Antimicrobial Properties : Preliminary studies indicate potential antimicrobial activity, which warrants further investigation.
Case Studies and Research Findings
- Anticancer Activity : In vitro studies have shown that the compound exhibits cytotoxic effects on various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve apoptosis induction through mitochondrial pathways.
- Neuroprotective Effects : Research indicates that this compound may provide neuroprotective benefits by modulating oxidative stress and inflammation in neuronal cells. This suggests potential applications in neurodegenerative diseases.
- Anti-inflammatory Properties : The compound has demonstrated the ability to reduce pro-inflammatory cytokine levels in animal models of inflammation, indicating its potential as an anti-inflammatory agent.
Comparative Analysis with Related Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
